(R)-N-[(1R)-1-(2-chlorophenyl)ethyl]-2-methylpropane-2-sulfinamide
Description
(R)-N-[(1R)-1-(2-Chlorophenyl)ethyl]-2-methylpropane-2-sulfinamide (CAS: 1588938-65-1) is a chiral sulfinamide compound characterized by a tert-butyl sulfinamide group linked to a (1R)-1-(2-chlorophenyl)ethyl moiety. Its molecular formula is C₁₂H₁₈ClNOS, with a molecular weight of 259.80 g/mol . Sulfinamides like this are widely employed as chiral auxiliaries or ligands due to their ability to induce high enantioselectivity in reactions such as nucleophilic additions or cross-couplings .
Properties
IUPAC Name |
(R)-N-[(1R)-1-(2-chlorophenyl)ethyl]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNOS/c1-9(14-16(15)12(2,3)4)10-7-5-6-8-11(10)13/h5-9,14H,1-4H3/t9-,16-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQZNBBGHYKHFC-JDNHERCYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)NS(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1Cl)N[S@](=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-[(1R)-1-(2-chlorophenyl)ethyl]-2-methylpropane-2-sulfinamide typically involves the reaction of ®-1-(2-chlorophenyl)ethylamine with 2-methylpropane-2-sulfinyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine or sodium hydride is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of ®-N-[(1R)-1-(2-chlorophenyl)ethyl]-2-methylpropane-2-sulfinamide may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can provide better control over reaction conditions, leading to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
®-N-[(1R)-1-(2-chlorophenyl)ethyl]-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Corresponding amine
Substitution: Substituted chlorophenyl derivatives
Scientific Research Applications
(R)-N-[(1R)-1-(2-chlorophenyl)ethyl]-2-methylpropane-2-sulfinamide is a chiral sulfinamide compound with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. It is characterized by a 2-chlorophenyl group, a 2-methylpropane-2-sulfinamide moiety, and a chiral center at the 1-position of the ethyl group.
Scientific Research Applications
This compound is a compound of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
- Chemistry This compound is used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
- Biology It is investigated for its potential as a ligand in biological assays and as a building block for bioactive compounds.
- Medicine This compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Industry It is utilized in the synthesis of specialty chemicals and pharmaceuticals because of its unique reactivity and chiral properties.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation The sulfinamide group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. Major products formed include sulfone derivatives.
- Reduction The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride. The major product formed is the corresponding amine.
- Substitution The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols. Major products formed include substituted chlorophenyl derivatives.
Mechanism of Action
The mechanism of action of ®-N-[(1R)-1-(2-chlorophenyl)ethyl]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The sulfinamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
- Aryl Substituents: The 2-chlorophenyl group in the target compound contrasts with fluorophenyl (e.g., ) or heteroaromatic (e.g., quinoline in ) groups. Electron-withdrawing substituents (e.g., Cl, NO₂) enhance electrophilicity, impacting reactivity in nucleophilic additions.
- Stereochemistry: Diastereomers like (S,R) vs. (R,R) in quinoline derivatives exhibit divergent biological targeting (e.g., tumor imaging specificity).
- Functional Groups : Ethylidene derivatives (e.g., ) enable imine formation for dynamic kinetic resolution, whereas ethoxy-methoxy analogs prioritize solubility for pharmaceutical intermediates.
Yield and Purity :
- The target compound is reported at 97% purity , comparable to analogs like (R)-N-(2-fluoro-5-nitrophenyl derivatives (97% purity, ).
Biological Activity
(R)-N-[(1R)-1-(2-chlorophenyl)ethyl]-2-methylpropane-2-sulfinamide, also known as 2-propanesulfinamide, is a chiral sulfinamide compound that has garnered interest in various fields of chemistry and biology due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₁₈ClNOS
- CAS Number : 1588938-65-1
- Molar Mass : 259.8 g/mol
- Boiling Point : Approximately 369.3 °C
- Density : 1.184 g/cm³
The compound features a sulfinamide group, which is known for its diverse reactivity and ability to participate in various chemical reactions such as oxidation, reduction, and substitution .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfinamide moiety can engage in hydrogen bonding and other non-covalent interactions, thereby influencing the binding affinity and specificity towards receptors or enzymes. This interaction can modulate various biological pathways, which may lead to therapeutic effects.
Potential Therapeutic Applications
Research indicates that this compound may possess several potential therapeutic properties:
- Anti-inflammatory Activity : Preliminary studies suggest that sulfinamides can exhibit anti-inflammatory effects, potentially making them candidates for treating inflammatory diseases.
- Anticancer Properties : Investigations into its anticancer potential have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells .
- Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties, which are common among sulfinamides. Further studies are needed to evaluate its efficacy against various pathogens.
In Vitro Studies
A study examining the antibacterial and antitumor activities of related sulfinamides demonstrated significant inhibition of bacterial growth and cancer cell proliferation. These findings support the hypothesis that this compound may exhibit similar activities .
| Compound | Activity Type | Observed Effect |
|---|---|---|
| Sulfinamide A | Antibacterial | Inhibition of S. aureus growth |
| Sulfinamide B | Antitumor | Induction of apoptosis in K562 leukemia cells |
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of (R)-1-(2-chlorophenyl)ethylamine with 2-methylpropane-2-sulfinyl chloride under basic conditions. Characterization techniques such as NMR spectroscopy confirm the structure and purity of the synthesized compound .
Future Directions
Further research is essential to fully elucidate the biological activity and therapeutic potential of this compound. Key areas for future investigation include:
- Mechanistic Studies : Detailed studies on the molecular mechanisms underlying its biological effects.
- In Vivo Testing : Evaluating the efficacy and safety of this compound in animal models to assess its potential for clinical application.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of (R)-N-[(1R)-1-(2-chlorophenyl)ethyl]-2-methylpropane-2-sulfinamide?
- Methodology : The compound can be synthesized via chiral sulfinamide-mediated asymmetric synthesis. For example, a general procedure involves reacting a chiral sulfinamide precursor (e.g., tert-butanesulfinamide) with a substituted benzyl chloride derivative under optimized reaction conditions. Column chromatography using gradients of ethyl acetate and n-hexanes (e.g., 2:1 ratio) is critical for purification, as demonstrated in similar sulfinamide syntheses .
- Key Considerations : Ensure enantiomeric excess (ee) is monitored via chiral HPLC or NMR with chiral shift reagents.
Q. How is the stereochemical configuration of the compound confirmed experimentally?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous stereochemical determination. For example, SCXRD data collection at 293 K with refinement parameters (R factor = 0.038, wR = 0.086) and Flack parameter analysis (e.g., 0.04(6)) can confirm the (R,R) configuration .
- Alternative Methods : Circular dichroism (CD) spectroscopy or NOESY NMR can provide supplementary evidence for stereochemistry.
Q. What analytical techniques are recommended for purity assessment and impurity profiling?
- Methodology : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) is standard. Impurity thresholds should align with pharmacopeial guidelines (e.g., European Pharmacopoeia 6.0), where individual impurities ≤0.1% and total impurities ≤0.5% are typical .
- Advanced Profiling : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) can resolve structural ambiguities in impurities.
Advanced Research Questions
Q. How can the β-amino sulfone motif in this compound be leveraged in bioactive molecule synthesis?
- Methodology : The β-amino sulfone group is a versatile intermediate for constructing protease inhibitors or antiviral agents. For instance, it can undergo nucleophilic substitution or cross-coupling reactions to introduce pharmacophores like fluorinated or heteroaromatic groups .
- Case Study : In hypoxia-inducible factor (HIF) stabilizers, analogous sulfinamides were functionalized at the phenylene core to enhance binding to the von Hippel–Lindau E3 ligase .
Q. What strategies mitigate racemization during large-scale synthesis of this chiral sulfinamide?
- Methodology :
- Temperature Control : Maintain reactions below 0°C to suppress sulfinamide decomposition.
- Protecting Groups : Use tert-butylsulfinamide derivatives, which exhibit superior stereochemical stability compared to other sulfinyl groups .
- Catalysis : Employ Lewis acids (e.g., Ti(OiPr)₄) to enhance enantioselectivity in asymmetric additions .
Q. How do molecular interactions (e.g., hydrogen bonding, π-stacking) influence the crystal packing and stability of this compound?
- Methodology : SCXRD analysis reveals intramolecular N–H⋯O and intermolecular C–H⋯O interactions (Figure 2 in ). These interactions stabilize the lattice, with bond distances of ~2.8–3.0 Å. Computational modeling (e.g., DFT) can further predict packing efficiency and solubility .
Q. What are the challenges in optimizing enantioselective synthetic routes for derivatives with modified aryl groups?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
